molecular formula C6H3BrN4 B040944 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile CAS No. 115905-43-6

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile

Cat. No. B040944
M. Wt: 211.02 g/mol
InChI Key: ROALCCYWMDMWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is a compound with significant interest in the field of chemistry due to its unique molecular structure and properties. It is derived from the imidazole family and modified with bromine and carbonitrile groups.

Synthesis Analysis The synthesis of similar compounds like 2-bromo-1-methyl-imidazole involves a Sandmeyer type reaction, where 2-mercapto-1-methyl-imidazoline is converted into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide (Lobana, Sultana, & Butcher, 2011).

Molecular Structure Analysis The molecular structure of 1H-imidazole-4,5-dicarbonitrile derivatives displays nonplanarity due to steric repulsion between the imidazole group and terminal groups. The C-N bond lengths in the imidazole rings vary significantly, influencing the molecular geometry (Bats, Schell, & Engels, 2013).

Chemical Reactions and Properties The reaction of imidazoles with Cyanogen Bromide, a process relevant to the synthesis of such compounds, demonstrates the formation of 2-bromo or N-cyano derivatives, depending on the presence of an N-alkyl substituent and hydrogen at C2 (Mccallum et al., 1999).

Physical Properties Analysis The physical properties of related compounds like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) include high thermal stability, with a decomposition temperature of 369 °C. The kinetics of thermal decomposition and the crystal structure significantly influence the physical properties (Lewczuk et al., 2020).

Scientific Research Applications

  • Chemical Kinetics and Reactions : It's used in research on the kinetics of reactions between bromo-N-methyl-tetrazoles, trizoles, or imidazoles and piperdine in ethanol (Barlin, 1967).

  • Polymerization Processes : The compound serves as a polyfunctional macroinitiator for cationic ring-opening polymerization, a stabilizer in heterophase polymerization of styrene, and as a (Yuan et al., 2011).

  • Synthesis of Heterocycles : It's a tool in synthesizing thieno-extended purines and their derivatives (Hawkins et al., 1995).

  • Photoredox Catalysis : Derivatives of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile have potential applications in photoredox catalysis, such as in cross-dehydrogenative coupling reactions (Hloukov & Bure, 2017).

  • Antifungal and Antibacterial Properties : This compound exhibits activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria, and has shown good activity against Candida albicans in vivo (Heeres & van Cutsem, 1981).

  • Catalysis in Nucleoside Synthesis : It's used as a catalyst for the coupling reaction of nucleoside methyl phosphonamidites (Bats et al., 2013).

  • Biological Research : The compound is involved in the synthesis of antidepressant agents and shows marked antidepressant activity with low toxicity (Khaliullin et al., 2017).

  • Material Science : 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile contributes to the synthesis of organic metal super-molecules, indicating its role in the development of new materials (Gao Jixin, 2015).

  • Thermal Properties and Energetic Compounds : The compound has high thermal stability, making it a promising material for developing new energetic compounds (Lewczuk et al., 2020).

Safety And Hazards

The safety information for 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile indicates that it may be harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1-methylimidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4/c1-11-5(3-9)4(2-8)10-6(11)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROALCCYWMDMWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Br)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381293
Record name 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile

CAS RN

115905-43-6
Record name 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 3
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 4
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 5
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 6
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.